[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium
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Overview
Description
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium is a complex organic compound that features a palladium atom coordinated to a phenyl acetate derivative
Mechanism of Action
Target of Action
It is known that palladium-based compounds often target various biochemical reactions as catalysts .
Mode of Action
This compound acts as a catalyst for several reactions . It facilitates oxidative addition reactions, which are fundamental steps in many palladium-catalyzed transformations . The compound’s interaction with its targets involves the formation of a complex that can undergo various transformations, leading to changes in the structure and properties of the target molecules .
Biochemical Pathways
It is known to catalyze several reactions, including suzuki cross-coupling, heck coupling, arylation, buchwald-hartwig amination, and fluorination . These reactions are involved in various biochemical pathways, leading to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it facilitates the transformation of target molecules, leading to the synthesis of various organic compounds . These compounds could have a wide range of effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and the presence of other substances that can interact with the compound or the reactions it catalyzes. For instance, the efficiency of palladium-catalyzed reactions can be affected by the concentration of the palladium catalyst, the presence of ligands, and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium typically involves the coordination of palladium to the organic ligand. One common method involves the reaction of palladium acetate with the organic ligand in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the acetate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction can produce palladium(0) species.
Scientific Research Applications
Chemistry
In chemistry, [4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium is used as a catalyst in various organic transformations, including cross-coupling reactions and C-H activation.
Biology
The compound has potential applications in biological research, particularly in the development of new drugs and therapeutic agents. Its ability to coordinate with biomolecules makes it a candidate for targeted drug delivery systems.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Palladium complexes have shown promise in inhibiting the growth of cancer cells by interacting with DNA and disrupting cellular processes.
Industry
Industrially, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
What sets [4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium apart from these similar compounds is its unique coordination chemistry and its potential applications in catalysis and medicine. The presence of the palladium center allows for a wide range of chemical transformations that are not possible with simpler organic compounds.
Properties
IUPAC Name |
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C21H18O5.2Pd/c3*1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h3*3-14H,1-2H3;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRMDLJKASIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.[Pd].[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H54O15Pd2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1263.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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